6,7-Dimethoxy-2-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline can be achieved through a combination of synthetic methods. One approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with varying properties.
Scientific Research Applications
6,7-Dimethoxy-2-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: Its chemical properties make it useful in developing new materials and industrial processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives
Uniqueness
6,7-Dimethoxy-2-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the thiadiazole ring and methoxymethyl group, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and may contribute to its specific applications in research and industry .
Properties
Molecular Formula |
C15H19N3O3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C15H19N3O3S/c1-19-9-14-16-15(22-17-14)18-5-4-10-6-12(20-2)13(21-3)7-11(10)8-18/h6-7H,4-5,8-9H2,1-3H3 |
InChI Key |
OKGHETAQBHWFPQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NSC(=N1)N2CCC3=CC(=C(C=C3C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.